molecular formula C8H8BrClN2O2 B1426429 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide CAS No. 885223-63-2

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Cat. No. B1426429
M. Wt: 279.52 g/mol
InChI Key: HICOBHUDWNSYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide” is a chemical compound with the CAS Number: 885223-63-2 . Its molecular weight is 279.52 . The IUPAC name for this compound is 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide” is 1S/C8H8BrClN2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.52 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Environmental and Agricultural Uses

  • Alternative Fumigants in Agriculture : Researchers have explored the use of alternative fumigants, potentially including compounds like 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, as substitutes for harmful chemicals in agriculture. Water-soluble formulations of these alternatives can be applied through drip irrigation systems, offering economic and environmental benefits, reduced worker exposure, and the ability to apply a combination of fumigants simultaneously or sequentially (Ajwa et al., 2002).

Toxicological and Environmental Health Studies

  • Trihalomethanes (THMs) Toxicity : Studies have delved into the toxicity of trihalomethanes (THMs), a group of chemicals that potentially include bromo and chloro compounds. These studies aim to understand the cytotoxic, genotoxic, and mutagenic effects of THMs, highlighting the importance of this research in evaluating public health risks (Medeiros et al., 2019).
  • Antimetastatic Properties of Halogenated Compounds : Research has shown that halogenated compounds, including those with bromo and chloro groups, can have significant antimetastatic effects. These studies focus on the structure-activity relationship of these compounds, shedding light on their potential use in cancer treatment (Liew et al., 2020).

Water Treatment and Public Health

  • Halogen-Induced Airway Hyperresponsiveness and Lung Injury : The activity of halogens like chlorine and bromine in the environment, and their interaction with biomolecules resulting in health impacts, has been a significant area of study. These halogens can fragment high-molecular-weight hyaluronan in the airways, leading to health issues such as airway hyperresponsiveness and increased epithelial and microvascular permeability (Lazrak et al., 2020).
  • Electrochemical Water Treatment : Electrochemical processes, which might involve halogenated compounds, have been studied for the treatment of contaminated water. These processes can effectively remove a range of organic and inorganic contaminants but may also lead to the formation of toxic byproducts, especially when chloride and bromide are present (Radjenovic & Sedlak, 2015).

Biochemical Studies

  • Role of Halogens in Rhodophyta : The synthesis of organic halogen-containing compounds by marine red algae, involving halogens like bromine and chlorine, has been studied for its biochemical importance. These compounds may offer environmental advantages, such as predator avoidance and microflora antibiosis (Fenical, 1975).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used for it . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICOBHUDWNSYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718607
Record name 5-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

CAS RN

885223-63-2
Record name 5-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. To a mixture of 5-bromo-2-chloronicotinic acid (6 g, 25.5 mmol) in thionyl chloride (30 mL) was added a drop of N,N-dimethylformamide, and the reaction mixture was heated at 80° C. for 2 h. The mixture was cooled to room temperature, and concentrated to give crude 5-bromo-2-chloronicotinoyl chloride. A solution of O,N-dimethyl-hydroxylamine hydrochloride salt (3.45 g, 35.6 mmol) and triethylamine (7.48 g, 74.1 mmol) in dichloromethane (80 mL), and a solution of the above 5-bromo-2-chloronicotinoyl chloride in dichloromethane (20 mL) were added, and the reaction mixture was stirred overnight. The mixture was poured into water, and extracted with dichloromethane (50 mL×3). The combined organic layer was concentrated under reduced pressure, and purified on silica gel column (eluting with 5-10% ethyl acetate in petroleum ether) to give 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide as a solid (6.2 g, 71.4% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.65 (s, 1H), 8.39 (s, 1H), 3.49 (s, 3H), 3.30 (s, 3H).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 5
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 6
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.